6-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
6-methoxy-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H6N4O/c1-11-6-7-2-4-3-8-10-5(4)9-6/h2-3H,1H3,(H,7,8,9,10) |
InChI Key |
OWEWVHFOQXSNAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C=NNC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Alkylation and N-Functionalization
The nitrogen atoms at positions 1 and 7 of the pyrazolo[3,4-d]pyrimidine core undergo alkylation under various conditions:
Key Findings :
-
Alkylation at N1 improves metabolic stability compared to unsubstituted analogs.
-
Bulky substituents (e.g., piperidine derivatives) enhance selectivity for kinase targets .
Nucleophilic Substitution at C4
The C4 position is highly electrophilic, enabling displacement reactions:
Mechanistic Insight :
-
Chlorine at C4 is activated by electron-withdrawing effects of the pyrimidine ring, facilitating SNAr reactions .
Hydrazine-Mediated Transformations
The hydrazinyl derivative serves as a versatile intermediate:
Notable Observation :
-
Hydrazone formation with aldehydes/ketones improves water solubility while maintaining target affinity .
Cyclization Reactions
Intramolecular cyclizations expand structural diversity:
Synthetic Utility :
Condensation with Carbonyl Compounds
The C5 amino group participates in Schiff base formation:
Structural Impact :
Halogenation and Cross-Coupling
C4 chlorination enables further functionalization:
Catalytic Efficiency :
This comprehensive reactivity profile establishes 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine as a privileged scaffold in medicinal chemistry, enabling tailored modifications for target-specific drug discovery. Recent advances highlight its utility in generating kinase inhibitors, anticancer agents, and σ1 receptor modulators through rational design of substituents at N1, C4, and C5 positions.
Scientific Research Applications
6-Methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazole and pyrimidine ring system fused together, with a methoxy group at the 6-position, influencing its chemical and biological properties. Its formula is C₈H₈N₄O. Due to its structural similarity to adenosine triphosphate (ATP), it can target kinase enzymes involved in cellular signaling pathways, making it a pharmacologically active agent. Its applications are primarily in medicinal chemistry, especially as a cancer therapeutic and enzyme inhibitor.
Scientific Applications
Cancer Therapy
this compound's applications are primarily in medicinal chemistry, particularly in cancer therapy, because it can inhibit kinases involved in cancer progression.
Enzyme Inhibition and Kinase Targeting
The compound is researched for its interactions with biological targets and its potential to inhibit kinases. Its structural similarity to ATP makes it a candidate for targeting kinase enzymes in cellular signaling pathways.
Visceral Leishmaniasis
6-amino-1H-pyrazolo[3,4-d]pyrimidines have shown efficacy against visceral leishmaniasis in a mouse model, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives in treating this disease .
Antitumor Agent
Pyrazolo[3,4-d]pyrimidine derivatives, including compound 1a, have demonstrated broad-spectrum anticancer activity in vitro . Compound 1a exhibited high inhibitory activity against human hepatoma HepG2, breast cancer cell line MCF-7, lung cancer cell line A549, and prostate cancer cell line PC-3 .
EGFRIs
1H-pyrazolo[3,4-d]pyrimidine derivatives are designed and synthesized as epidermal growth factor receptor inhibitors (EGFRIs) .
Structural Analogues
Several compounds share structural similarities with this compound:
- 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine Lacks the methoxy group and has a different biological activity profile.
- Phenylpyrazolo[3,4-d]pyrimidines Often used as dual inhibitors against EGFR/VGFR2.
- Pyrazolopyrimidine derivatives These feature a pyrazole fused with pyrimidines, showing a broad range of biological activities and diverse substitutions.
The methoxy substitution enhances the pharmacological profile of this compound, making it unique.
Data Table
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Methyl-1H-pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine | Lacks methoxy group; different biological activity profile |
| Phenylpyrazolo[3,4-d]pyrimidines | Pyrazolo[3,4-d]pyrimidine | Often used as dual inhibitors against EGFR/VGFR2 |
| Pyrazolopyrimidine derivatives | Pyrazole fused with pyrimidines | Broad range of biological activities; diverse substitutions |
Mechanism of Action
The mechanism of action of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can lead to the disruption of cellular signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine with structurally related analogs:
Table 1: Key Structural and Functional Differences
Electronic and Reactivity Profiles
- 6-Methoxy Derivative: The electron-donating methoxy group increases electron density at the pyrimidine ring, enhancing interactions with polar residues in kinase active sites.
- Hydrazino Derivatives: The 6-hydrazino group (6-NHNH₂) facilitates cyclocondensation reactions, enabling access to tricyclic systems (e.g., pyrazolo-triazolo-pyrimidines) with improved metabolic stability .
Pharmacological Activity
- Anticancer Activity: 6-Methoxy derivatives exhibit moderate EGFR-TK inhibition (IC₅₀ ~1–10 µM), whereas 4-anilino-1-phenyl analogs (e.g., J in Figure 15 of ) show superior potency (IC₅₀ <1 µM) due to hydrophobic interactions with EGFR’s ATP-binding pocket .
- Antiviral Potential: 6-Methoxy analogs are less explored for antiviral activity compared to 4-chloro derivatives, which serve as precursors for nucleobase-modified HBV inhibitors (e.g., 2a–g in ).
- Anti-inflammatory Effects: Thiazolidinone-fused pyrazolo[3,4-d]pyrimidines (e.g., 10a-b) exhibit reduced gastrointestinal toxicity compared to non-fused analogs, highlighting the role of fused rings in mitigating side effects .
Biological Activity
6-Methoxy-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and antiparasitic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
The biological activity of this compound and its derivatives is primarily attributed to their ability to inhibit key enzymes and receptors involved in cellular proliferation and survival. Notably:
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Compounds derived from this scaffold have demonstrated potent inhibitory effects on wild-type and mutant EGFR, which is crucial for the treatment of various cancers. For instance, a derivative showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant .
- Apoptosis Induction : Studies indicate that these compounds can induce apoptosis in cancer cell lines by increasing the BAX/Bcl-2 ratio significantly, promoting cell cycle arrest at the S and G2/M phases .
- Cyclin-Dependent Kinase (CDK) Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its ability to inhibit CDKs, which are vital for cell cycle regulation .
In Vitro Studies
Several studies have evaluated the efficacy of this compound derivatives using various cancer cell lines:
The compound 12b was particularly notable for its ability to increase caspase-3 levels by 7.32-fold in MDA-MB-468 cells compared to controls, indicating a robust apoptotic response .
In Vivo Studies
A study focused on a derivative targeting visceral leishmaniasis showed promising results in mouse models. The compound exhibited significant oral efficacy and was benchmarked against miltefosine, the current standard treatment. The study highlighted that modifications to the compound led to improved potency and selectivity against Leishmania donovani amastigotes .
Case Studies
- Case Study on Lung Cancer : In vitro studies demonstrated that derivatives of this compound induced apoptosis in A549 lung cancer cells. These studies revealed a significant increase in apoptotic markers and cell cycle arrest at critical phases, emphasizing the potential application in lung cancer therapies.
- Antiparasitic Activity : The development of compounds based on this scaffold has shown efficacy against Leishmania donovani, with specific derivatives demonstrating improved pharmacokinetics and bioavailability in preclinical models. These findings suggest potential for treating neglected tropical diseases alongside cancer therapies .
Q & A
Q. What are the common synthetic routes for introducing substituents at the 3-position of 6-methoxy-1H-pyrazolo[3,4-d]pyrimidine?
The 3-position functionalization is typically achieved via cross-coupling reactions:
- Suzuki-Miyaura Coupling : Aryl/vinyl boronic acids react with halogenated pyrazolo[3,4-d]pyrimidine precursors using Pd catalysts (e.g., Pd(OH)₂/C) under basic conditions (Na₂CO₃) in DMA/H₂O mixtures. Yields range from 40–42% after RP-HPLC purification .
- Ullmann Coupling : Copper-catalyzed coupling with phenols at 120°C in DMA introduces 3-O-aryl groups (5% yield for compound 79) .
- Catalytic Hydrogenation : Propenyl groups are reduced to alkyl chains using Pd(OH)₂/C under H₂ (89% yield for compound 87) .
Table 1. Reaction Conditions for 3-Substitution
| Substituent | Method | Catalyst | Base/Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Cl-C₆H₄ | Suzuki | Pd(OH)₂/C | Na₂CO₃/DMA-H₂O | 40 | [1] |
| OPh | Ullmann | CuI | Cs₂CO₃/DMA | 5 | [11] |
| CH₂CH₂Ph | Hydrogenation | Pd(OH)₂/C/H₂ | MeOH | 89 | [6] |
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- ¹H/¹³C NMR : Critical for confirming regiochemistry and substituent integration. For example, H-1' coupling to C-3 in glycosylated derivatives is absent in N-1 isomers, as shown by HMBC spectra .
- HRMS : Validates molecular formulas (e.g., C₁₀H₁₁ClN₄O₄ for compound 44, m/z calc. 310.0474) .
- X-ray Crystallography : Resolves ambiguous regiochemistry (e.g., planar pyrazolo[3,4-d]pyrimidine core in compound 21) .
Q. What purification methods are recommended for pyrazolo[3,4-d]pyrimidine derivatives?
- Flash Column Chromatography : Separates crude products using gradients like 2→12% MeOH in CH₂Cl₂ .
- Preparative RP-HPLC : Achieves >95% purity for polar derivatives (e.g., compound 45) .
- Recrystallization : Ethanol or acetonitrile recovers crystalline solids (e.g., compound 10a) .
Advanced Research Questions
Q. How can researchers address low yields in glycosylation reactions of pyrazolo[3,4-d]pyrimidine nucleosides?
- Optimize Catalysts : Use NaOMe in MeOH for glycosidic bond formation (51% yield over two steps) .
- Control Stereochemistry : Employ 2,6-lutidine to suppress N-2/N-5 isomer formation .
- Purification : Combine flash chromatography and RP-HPLC to isolate desired isomers .
Q. What strategies resolve contradictions in regiochemical assignments of substituted derivatives?
- HMBC NMR : Verify H-1' coupling to C-3 (absence confirms N-1 glycosylation) .
- Comparative Analysis : Align ¹³C NMR shifts with known analogs (e.g., C-3 at ~135 ppm in N-1 isomers) .
- X-ray Diffraction : Unambiguously assigns regiochemistry (e.g., planar ring system in compound 21) .
Q. How to design in vitro assays for evaluating anti-parasitic activity of pyrazolo[3,4-d]pyrimidine analogs?
- Cell Culture : Use MRC-5SV2 fibroblasts infected with T. cruzi Tulahuen CL2 strain in MEM + 5% FBS .
- Viability Assays : PrestoBlue® measures CC₅₀ (50% cytotoxicity concentration) after 48-hour exposure .
- Parasite Burden : Quantify β-galactosidase activity with CPRG substrate; calculate IC₅₀ (e.g., 44 showed IC₅₀ = 12 µM) .
Q. What methodologies study ABC transporter effects on pyrazolo[3,4-d]pyrimidine therapeutic efficacy?
- Inhibitor Co-treatment : Combine test compounds with verapamil (8 µM) or cyclosporin A (2 µM) to block efflux pumps .
- Dose-Response Analysis : Compare IC₅₀ values with/without inhibitors; reduced IC₅₀ indicates transporter-mediated resistance .
Q. How to optimize Suzuki couplings for aromatic group introduction?
- Base Selection : Na₂CO₃ outperforms weaker bases in polar solvents (40% yield for 4-chlorophenyl derivative) .
- Solvent Systems : DMA/H₂O (3:1) enhances solubility of boronic acids .
- Catalyst Recycling : Pd(OH)₂/C allows reuse in hydrogenation and coupling steps .
Q. How do structural modifications influence anticancer activity in pyrazolo[3,4-d]pyrimidine derivatives?
- Substituent Effects : 3-Aryl groups enhance VEGFR-2 inhibition (e.g., compound 26b: IC₅₀ = 0.18 µM) .
- Bioisosteric Replacement : Replace methoxy with amino groups to improve solubility and target binding .
- Pharmacophore Modeling : Align pyrazolo[3,4-d]pyrimidine core with ATP-binding pockets of kinases .
Q. How to reconcile discrepancies in biological activity across studies?
- Assay Standardization : Use consistent parasite strains (e.g., T. cruzi Tulahuen CL2) and cell lines .
- Metabolic Stability Tests : Evaluate hepatic microsome degradation to identify labile substituents .
- Structural-Activity Databases : Compile IC₅₀/CC₅₀ data for meta-analysis (e.g., lower methoxy groups correlate with toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
